molecular formula C6H10S B2642362 Bicyclo[2.1.1]hexane-2-thiol CAS No. 2580222-30-4

Bicyclo[2.1.1]hexane-2-thiol

Cat. No.: B2642362
CAS No.: 2580222-30-4
M. Wt: 114.21
InChI Key: QAZKBHJXSAGHJW-UHFFFAOYSA-N
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Description

Bicyclo[211]hexane-2-thiol is a sulfur-containing bicyclic compound characterized by its unique structural framework The bicyclo[211]hexane core consists of two fused cyclopropane rings, creating a highly strained and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane-2-thiol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which forms the bicyclic core. This reaction is often catalyzed by light and can be performed under mild conditions . Another approach involves the catalytic alkene insertion, which allows for the formation of substituted bicyclo[2.1.1]hexanes .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2+2] cycloaddition process. The use of efficient catalysts and optimized reaction conditions can enhance yield and scalability .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Thioethers, thioesters.

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The rigid bicyclic structure can influence the compound’s binding affinity and specificity for certain targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.1.1]hexane-2-thiol stands out due to its unique combination of a strained bicyclic core and a reactive thiol group. This combination offers distinct reactivity and potential for diverse applications in chemistry, biology, and industry .

Properties

IUPAC Name

bicyclo[2.1.1]hexane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKBHJXSAGHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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